4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol
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Overview
Description
4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenol group substituted with a chlorine atom and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorophenol with 4-phenyl-1H-imidazole-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinones, while reduction of the imine group yields amines .
Scientific Research Applications
4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The phenol and imidazole groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the phenol and chlorine functional groups but lacks the imidazole ring.
4-Phenyl-1H-imidazole-2-carbaldehyde: Contains the imidazole ring but lacks the phenol and chlorine groups.
Uniqueness
4-CHLORO-2-[(E)-({4-PHENYL-1-[(E)-(PHENYLMETHYLIDENE)AMINO]-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H17ClN4O |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[(E)-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C23H17ClN4O/c24-20-11-12-22(29)19(13-20)15-25-23-27-21(18-9-5-2-6-10-18)16-28(23)26-14-17-7-3-1-4-8-17/h1-16,29H/b25-15+,26-14+ |
InChI Key |
OWOBRUCILNDRQV-OAMFTAOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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